PU-H71 Hydrate: A Technical Guide to its Discovery and Synthesis
PU-H71 Hydrate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU-H71 is a potent and selective second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. Developed through a rational drug design approach, PU-H71 exhibits significant antitumor activity across a spectrum of cancer models by inducing the degradation of key drivers of malignancy. This technical guide provides an in-depth overview of the discovery of PU-H71 hydrate, its synthesis process, and detailed experimental protocols for its evaluation.
Discovery and Rationale
PU-H71 was conceived from a focused effort to improve upon earlier generations of Hsp90 inhibitors. The development strategy centered on a purine scaffold, aiming to enhance binding affinity, selectivity, and drug-like properties.[1] The core concept was to create a molecule that could effectively compete with ATP for the N-terminal nucleotide-binding pocket of Hsp90, thereby inhibiting its chaperone function.[2]
Early research demonstrated that cancer cells exhibit a heightened dependence on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins. This "addiction" makes Hsp90 a compelling therapeutic target. PU-H71 was designed to selectively target the tumor-associated Hsp90, which exists in a high-affinity, multichaperone complex, leading to a favorable therapeutic window.[2]
Synthesis Process
The synthesis of PU-H71, chemically known as 8-((6-iodobenzo[d][3][4]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine, involves a multi-step process. While the specific details for the hydrate form are proprietary, the general synthetic route can be inferred from publications on related purine-scaffold inhibitors and deuterated PU-H71. The synthesis of a deuterated version of PU-H71 for use as an internal standard in LC-MS/MS analysis has been described in five steps.[3]
A plausible, generalized synthetic scheme would involve the sequential construction of the substituted purine core, followed by the introduction of the side chains. Key steps would likely include:
-
Formation of a substituted purine: This could involve the reaction of a diaminopyrimidine with a suitable reagent to form the imidazole ring of the purine.
-
Introduction of the thioether side chain: The iodinated benzodioxole moiety is attached to the purine core via a thioether linkage.
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Alkylation of the purine nitrogen: The N9 position of the purine is alkylated with the isopropylaminopropyl side chain.
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Purification and salt formation: The final compound is purified using chromatographic techniques, and the hydrate form is prepared through crystallization in an aqueous solvent system.
Quantitative Data
The following tables summarize key quantitative data for PU-H71 from various preclinical and clinical studies.
Table 1: In Vitro Potency of PU-H71
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [5] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [5] |
| Glioma Cells (sensitive) | Glioblastoma | 100-500 | [4] |
| Glioma Cells (less sensitive) | Glioblastoma | 1000-1500 | [4] |
| Normal Human Astrocytes (NHAs) | Normal Brain Cells | 3000 | [4] |
Table 2: Pharmacokinetic Parameters of PU-H71 in Humans
| Parameter | Value | Reference |
| Mean Terminal Half-life | 8.4 ± 3.6 hours | |
| Dosing (Phase I Trial) | 10 to 470 mg/m²/day | [3] |
Experimental Protocols
Cell Proliferation Assay (Alamar Blue)
This protocol is used to assess the effect of PU-H71 on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., K562)
-
Complete cell culture medium
-
PU-H71
-
Alamar Blue reagent
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PU-H71 for the desired time period (e.g., 72 hours).
-
Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time, allowing viable cells to reduce the reagent.
-
Measure the absorbance or fluorescence to determine the extent of cell proliferation.[2]
Western Blot Analysis
This protocol is used to determine the effect of PU-H71 on the expression levels of Hsp90 client proteins.
Materials:
-
Cancer cells treated with PU-H71
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., EGFR, AKT, cleaved PARP) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.[6][7][8]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[6][7][8]
-
Block the membrane to prevent non-specific antibody binding.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[6][7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
In Vitro Transwell Migration Assay
This protocol assesses the effect of PU-H71 on the migratory capacity of cancer cells.[4]
Materials:
-
Endothelial cells (e.g., HBMECs)
-
12-well plates and Transwell inserts
-
Cell culture medium
-
PU-H71
-
Microscope and imaging software
Procedure:
-
Seed endothelial cells in a 12-well plate and treat with PU-H71 or vehicle control.[4]
-
After treatment, place an equal number of viable cells into Transwell inserts.[4]
-
Allow the cells to migrate through the porous membrane of the insert for a defined period.
-
Fix, stain, and image the migrated cells on the underside of the membrane.[4]
-
Quantify the number of migrated cells using imaging software.[4]
Visualizations
PU-H71 Mechanism of Action
Caption: PU-H71 inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western Blot analysis of protein expression.
PU-H71 Downstream Signaling Pathway Inhibition
Caption: PU-H71 inhibits Hsp90, leading to the downregulation of key oncogenic signaling pathways.
References
- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of cell-permeable biotinylated PU-H71 derivatives as tumor Hsp90 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. sinobiological.com [sinobiological.com]
- 7. origene.com [origene.com]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
